molecular formula C13H8N2O5 B2577849 (2,4-Dinitrophenyl)(phenyl)methanone CAS No. 50709-84-7

(2,4-Dinitrophenyl)(phenyl)methanone

Cat. No.: B2577849
CAS No.: 50709-84-7
M. Wt: 272.216
InChI Key: WLSRWDPHODDWBH-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)(phenyl)methanone typically involves the reaction of benzophenone with 2,4-dinitrophenylhydrazine. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of benzophenone, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzophenone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2,4-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:

    Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)(phenyl)methanone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water . This property makes it useful in analytical chemistry for the detection of aldehydes and ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which enhance its reactivity and make it particularly useful in analytical applications. The dual nitro substitution also increases its electron-withdrawing capability, making it a more effective reagent in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

(2,4-dinitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSRWDPHODDWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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